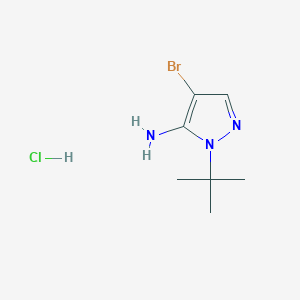
Sodium 3-nitrobenzenesulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-nitrobenzenesulfinate, also known as 3-nitrobenzenesulfonic acid sodium salt, is an organic compound with the molecular formula C₆H₄NNaO₅S. It is a sodium salt derivative of 3-nitrobenzenesulfonic acid and is commonly used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of sodium 3-nitrobenzenesulfinate typically involves the sulfonation of nitrobenzene. One common method includes the use of a sodium tungstate catalyst and sulfur trioxide as the sulfonating agent. The reaction is carried out at temperatures ranging from 80°C to 120°C. The mixture is then subjected to heat preservation for 2-4 hours to complete the sulfonation reaction. After the reaction, the sulfonation liquid is diluted with water, filtered, and neutralized with an alkali. The final product is obtained by drying the concentrated solution .
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process ensures the recycling of excess nitrobenzene and minimizes the production of by-products such as 3,3’-nitrophenyl sulfone. This method is designed to be environmentally friendly by avoiding the production of sulfuric acid and reducing waste residues .
化学反応の分析
Types of Reactions: Sodium 3-nitrobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Produces sulfonic acid derivatives.
Reduction: Produces 3-aminobenzenesulfonic acid.
Substitution: Produces various substituted benzenesulfonic acids
科学的研究の応用
Sodium 3-nitrobenzenesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: It is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals .
作用機序
The mechanism of action of sodium 3-nitrobenzenesulfinate involves its ability to participate in various chemical reactions due to the presence of the nitro and sulfonate groups. These functional groups allow it to act as both an electrophile and a nucleophile in different reactions. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function. The pathways involved include oxidation-reduction reactions and nucleophilic substitution .
類似化合物との比較
- Sodium 4-nitrobenzenesulfonate
- Sodium 2-nitrobenzenesulfonate
- Methyl 4-nitrobenzenesulfonate
Comparison: Sodium 3-nitrobenzenesulfinate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to sodium 4-nitrobenzenesulfonate, which has the nitro group in the para position, this compound exhibits different chemical behavior and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies .
特性
CAS番号 |
15898-46-1 |
|---|---|
分子式 |
C6H5NNaO4S |
分子量 |
210.17 g/mol |
IUPAC名 |
sodium;3-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H5NO4S.Na/c8-7(9)5-2-1-3-6(4-5)12(10)11;/h1-4H,(H,10,11); |
InChIキー |
FNDWFUOCKVBKNI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)[O-])[N+](=O)[O-].[Na+] |
正規SMILES |
C1=CC(=CC(=C1)S(=O)O)[N+](=O)[O-].[Na] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3007082.png)

![2-(2-(indolin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3007085.png)
![N'-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B3007086.png)





![3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3007094.png)
![2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B3007095.png)
![5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile](/img/structure/B3007099.png)

